
(2S)-2-(2,4-dichlorophenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,4-dichlorophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a 2,4-dichlorophenyl group attached to the oxirane ring, making it a chlorinated aromatic epoxide. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4-dichlorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2S)-2-(2,4-dichlorophenyl)ethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization might be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(2,4-dichlorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and reactive towards nucleophiles. Common nucleophiles such as amines, thiols, and alcohols can open the ring, leading to the formation of substituted products.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation of the oxirane ring can lead to the formation of dicarbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted alcohols, amines, or thiols.
Reduction: (2S)-2-(2,4-dichlorophenyl)ethane-1,2-diol.
Oxidation: 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,4-dichlorophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with epoxide moieties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (2S)-2-(2,4-dichlorophenyl)oxirane involves its reactivity towards nucleophiles. The strained oxirane ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(2,4-dichlorophenyl)oxirane: The enantiomer of (2S)-2-(2,4-dichlorophenyl)oxirane, differing only in the spatial arrangement of the substituents.
2-(2,4-dichlorophenyl)ethanol: The precursor used in the synthesis of the oxirane compound.
2,4-dichlorophenylacetaldehyde: An intermediate in the oxidation of the oxirane compound.
Uniqueness
This compound is unique due to its specific stereochemistry and reactivity. The presence of the 2,4-dichlorophenyl group enhances its reactivity and potential biological activity compared to non-chlorinated analogs. Its enantiomeric purity and specific configuration make it valuable in asymmetric synthesis and chiral resolution studies.
Eigenschaften
CAS-Nummer |
141394-11-8 |
|---|---|
Molekularformel |
C8H6Cl2O |
Molekulargewicht |
189.04 g/mol |
IUPAC-Name |
(2S)-2-(2,4-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1 |
InChI-Schlüssel |
ZRMLHFOKDLDAIB-MRVPVSSYSA-N |
Isomerische SMILES |
C1[C@@H](O1)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1C(O1)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


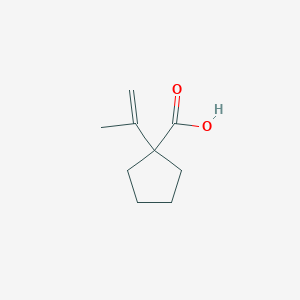
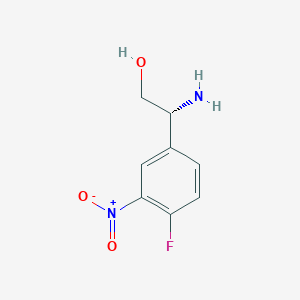
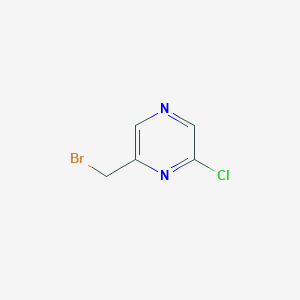
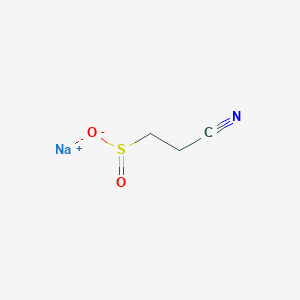
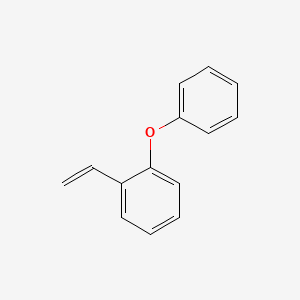
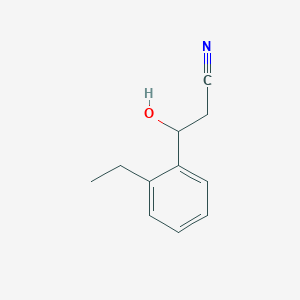
![tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13596941.png)
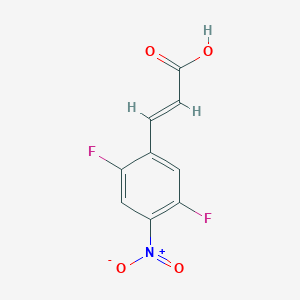
![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B13596953.png)
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
![methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B13596964.png)
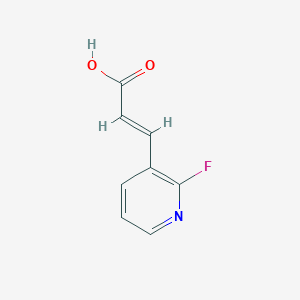
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13596970.png)
